molecular formula C15H8BrCl2NOS B11147345 N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

Cat. No.: B11147345
M. Wt: 401.1 g/mol
InChI Key: IQGXPSFCQXSLSI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromophenyl group, two chlorine atoms, and a carboxamide group attached to a benzothiophene core

Preparation Methods

The synthesis of N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzothiophene and 4-bromoaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon.

    Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxylic acid group of 3,6-dichlorobenzothiophene and the amine group of 4-bromoaniline. This is typically achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Chemical Reactions Analysis

N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The bromophenyl and dichlorobenzothiophene moieties can undergo substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C15H8BrCl2NOS

Molecular Weight

401.1 g/mol

IUPAC Name

N-(4-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8BrCl2NOS/c16-8-1-4-10(5-2-8)19-15(20)14-13(18)11-6-3-9(17)7-12(11)21-14/h1-7H,(H,19,20)

InChI Key

IQGXPSFCQXSLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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